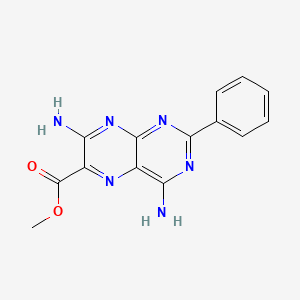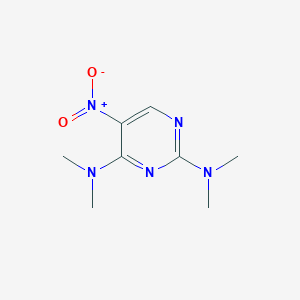
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine is an organic compound with a complex structure that includes a pyrimidine ring substituted with nitro and tetramethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine precursor followed by the introduction of tetramethyl groups through alkylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain precise control over reaction conditions. Safety measures are also critical due to the use of hazardous reagents and the potential for exothermic reactions.
化学反応の分析
Types of Reactions
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tetramethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学的研究の応用
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which 2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the tetramethyl groups can influence the compound’s lipophilicity and binding affinity to biological targets. These interactions can modulate enzymatic activity or disrupt cellular processes, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine: Lacks the nitro group, resulting in different reactivity and applications.
5-nitropyrimidine-2,4-diamine: Lacks the tetramethyl groups, affecting its solubility and biological activity.
2-N,2-N,4-N,4-N-tetramethyl-5-nitrobenzene-1,3-diamine: Similar structure but with a benzene ring instead of a pyrimidine ring, leading to different chemical properties.
Uniqueness
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine is unique due to the combination of its nitro and tetramethyl groups on a pyrimidine ring. This unique structure imparts specific chemical reactivity and potential for diverse applications that are not observed in its analogs.
特性
CAS番号 |
1137-13-9 |
|---|---|
分子式 |
C8H13N5O2 |
分子量 |
211.22 g/mol |
IUPAC名 |
2-N,2-N,4-N,4-N-tetramethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C8H13N5O2/c1-11(2)7-6(13(14)15)5-9-8(10-7)12(3)4/h5H,1-4H3 |
InChIキー |
WHTLEFOMOMTSES-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC(=NC=C1[N+](=O)[O-])N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


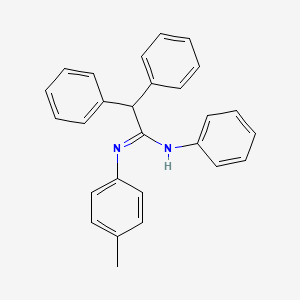


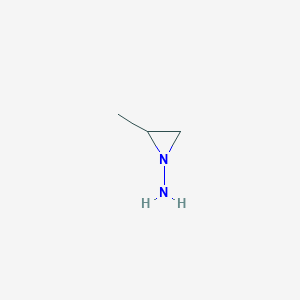
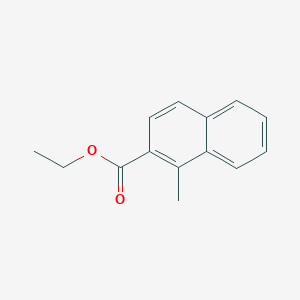
![1,3-Dimethyl-6-oxo-1h,6h,7h-pyrazolo[3,4-b]pyridine-4-carboxylic acid trihydrochloride](/img/structure/B14009831.png)

![1-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-phenylthiourea](/img/structure/B14009844.png)
![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
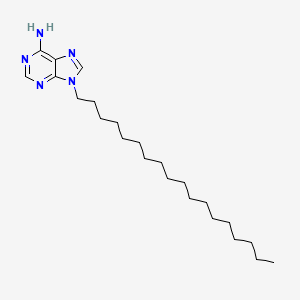
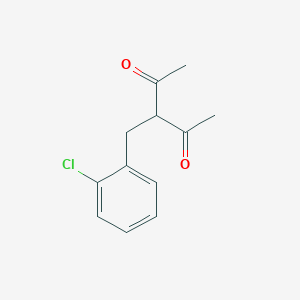
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
